molecular formula C10H18F2N2O2 B2878795 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid CAS No. 1869109-38-5

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid

Cat. No.: B2878795
CAS No.: 1869109-38-5
M. Wt: 236.263
InChI Key: MJGWNWLRJGEYED-UHFFFAOYSA-N
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Description

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid (CAS: 1869109-38-5) is a piperazine derivative featuring a 2,2-difluoroethyl substituent on the piperazine ring and a butanoic acid moiety attached at the second carbon. Its molecular formula is C₁₀H₁₇F₂N₂O₂, with a molar mass of approximately 235.25 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

2-[4-(2,2-difluoroethyl)piperazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-2-8(10(15)16)14-5-3-13(4-6-14)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGWNWLRJGEYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions, where a suitable difluoroethyl halide reacts with the piperazine ring.

    Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the difluoroethyl-substituted piperazine with a butanoic acid derivative, often through esterification or amidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the difluoroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural analogs and their differentiating features:

Compound Name Piperazine Substituent Acid Chain Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid 2,2-Difluoroethyl Butanoic acid at C2 ~235.25 Enhanced metabolic stability, receptor targeting
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid FMOC-protected Acetic acid (shorter chain) 329.34 Solid-phase peptide synthesis
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid 4-Fluorophenyl, hydroxyphenyl Oxobutanoic acid with aromatic substitution 401.38 Potential kinase or GPCR modulation
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one 4-(Trifluoromethyl)phenyl Butanone (keto group) 343.34 CNS activity (e.g., dopamine receptor)
4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid Pyrimidin-2-yl Oxobutanoic acid 264.28 Anticancer or antimicrobial activity
4-[4-(2-Chlorophenyl)piperazin-1-yl]butanoic acid 2-Chlorophenyl Butanoic acid at C4 282.77 Serotonergic or adrenergic receptor ligands

Functional and Pharmacological Differences

Chain Length and Acid Group Position The butanoic acid chain in the target compound (C2 position) contrasts with shorter chains (e.g., acetic acid in ) or alternative positions (e.g., C4 in ). Longer chains may improve membrane permeability, while C2 positioning could optimize steric interactions with target proteins . Oxobutanoic acid derivatives (e.g., ) introduce a ketone group, altering hydrogen-bonding capacity and electron distribution compared to the carboxylic acid in the target compound.

Piperazine Substituent Effects The 2,2-difluoroethyl group in the target compound provides moderate electronegativity and steric bulk, balancing lipophilicity and metabolic resistance. Trifluoromethylphenyl () and pyrimidinyl () groups introduce strong electron-withdrawing effects, which may improve binding to enzymes like kinases or proteases.

Bioactivity and Applications Compounds with arylpiperazine motifs (e.g., ) are often linked to CNS targets (e.g., serotonin or dopamine receptors), while the target compound’s difluoroethyl group may favor non-CNS applications due to reduced blood-brain barrier penetration . FMOC-protected derivatives () are primarily used in peptide synthesis, highlighting the role of substituents in directing compound utility.

Physicochemical Properties

  • Solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to ketone-containing analogs (e.g., ). However, fluorinated substituents may reduce solubility relative to non-fluorinated analogs .
  • Stability : The difluoroethyl group likely improves metabolic stability compared to chlorophenyl or hydroxyphenyl groups, which are prone to oxidative metabolism .

Biological Activity

2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a synthetic organic compound notable for its unique structural features, including a piperazine ring and a difluoroethyl substituent. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties, as well as its role in drug development.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C10H18F2N2O2C_{10}H_{18}F_2N_2O_2, and it features a piperazine ring that enhances its interaction with biological targets.

Synthesis

The synthesis typically involves:

  • Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.
  • Introduction of the Difluoroethyl Group : Nucleophilic substitution using difluoroethyl halides.
  • Attachment of Butanoic Acid : Acylation of the piperazine derivative with butanoic acid or derivatives under acidic or basic conditions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.
  • The difluoroethyl group may enhance binding affinity to specific receptors, potentially increasing the compound's efficacy.
  • The butanoic acid moiety affects solubility and bioavailability, which are critical for therapeutic applications.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

  • Antimicrobial Activity : Investigations have shown that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Testing : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
  • Inflammation Models : In vivo studies using animal models of inflammation revealed that treatment with this compound significantly reduced markers of inflammation compared to control groups .

Comparative Analysis

CompoundAntimicrobial ActivityAnti-inflammatory ActivityMechanism
This compoundHighModerateReceptor interaction
Similar Piperazine Derivative AModerateLowUnknown
Similar Piperazine Derivative BLowHighEnzyme inhibition

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a precursor for developing new pharmaceuticals targeting metabolic disorders and infections. Its unique structural features may provide advantages over existing therapeutics by improving selectivity and reducing side effects.

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